molecular formula C17H20O8 B1209313 1H-Naphtho(2,3-c)pyran-5,10-dione, 3-ethoxy-3,4,4a,10a-tetrahydro-6,9,10a-trihydroxy-7-methoxy-3-methyl- CAS No. 71725-80-9

1H-Naphtho(2,3-c)pyran-5,10-dione, 3-ethoxy-3,4,4a,10a-tetrahydro-6,9,10a-trihydroxy-7-methoxy-3-methyl-

Cat. No. B1209313
CAS RN: 71725-80-9
M. Wt: 352.3 g/mol
InChI Key: KOMJHFZXRLRUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Naphtho(2,3-c)pyran-5,10-dione, 3-ethoxy-3,4,4a,10a-tetrahydro-6,9,10a-trihydroxy-7-methoxy-3-methyl- is a natural product found in Fusarium solani with data available.

Scientific Research Applications

Synthesis and Chemical Properties

1H-Naphtho(2,3-c)pyran-5,10-dione derivatives have been a focal point in chemical research due to their unique properties and potential applications. Notably, the synthesis of these compounds, including natural products like pentalongin, has been achieved through various methods. For instance, a one-pot synthesis approach using a tandem conjugate addition-cyclization sequence has been developed for efficient production (Kobayashi et al., 1998). Additionally, these compounds can exist as mixtures of tautomers in solutions, as observed in the case of a pigment from Echinothrix diadema (Pokhilo et al., 2014).

Antibiotic Synthesis

The synthesis of 1H-Naphtho(2,3-c)pyran-5,10-dione derivatives has also been instrumental in the development of pyranonaphthoquinone antibiotics. These include compounds like (±)-eleutherin and (±)-isoeleutherin, highlighting the potential pharmaceutical applications of these derivatives (Kobayashi et al., 2001).

Chromogenic Properties

These compounds exhibit striking color changes in certain conditions, which has been explored for their chromogenic properties. For example, derivatives of naphtho[2,3-c]pyran-5,10-dione demonstrate a variety of colors in acid media, indicating their potential use in colorimetric applications (Aldersley et al., 1986).

Redox Switches

The derivatives have also been studied for their potential as redox switches. The synthesized 1,1,3-trisubstituted derivatives showed instant color changes when treated with a reducing agent, displaying properties useful for redox-based applications (Shie et al., 2007).

Metabolite Identification

1H-Naphtho(2,3-c)pyran-5,10-dione derivatives have been identified as metabolites in certain biological organisms. For example, metabolites of Fusarium solani have been characterized as derivatives of this compound, indicating their presence in natural biological processes (Tatum et al., 1989).

properties

CAS RN

71725-80-9

Product Name

1H-Naphtho(2,3-c)pyran-5,10-dione, 3-ethoxy-3,4,4a,10a-tetrahydro-6,9,10a-trihydroxy-7-methoxy-3-methyl-

Molecular Formula

C17H20O8

Molecular Weight

352.3 g/mol

IUPAC Name

3-ethoxy-6,9,10a-trihydroxy-7-methoxy-3-methyl-4,4a-dihydro-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C17H20O8/c1-4-24-16(2)6-8-13(19)12-11(15(21)17(8,22)7-25-16)9(18)5-10(23-3)14(12)20/h5,8,18,20,22H,4,6-7H2,1-3H3

InChI Key

KOMJHFZXRLRUMH-UHFFFAOYSA-N

SMILES

CCOC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)C

Canonical SMILES

CCOC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)C

synonyms

O-ethylhydroxydihydrofusarubin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Naphtho(2,3-c)pyran-5,10-dione, 3-ethoxy-3,4,4a,10a-tetrahydro-6,9,10a-trihydroxy-7-methoxy-3-methyl-
Reactant of Route 2
1H-Naphtho(2,3-c)pyran-5,10-dione, 3-ethoxy-3,4,4a,10a-tetrahydro-6,9,10a-trihydroxy-7-methoxy-3-methyl-
Reactant of Route 3
1H-Naphtho(2,3-c)pyran-5,10-dione, 3-ethoxy-3,4,4a,10a-tetrahydro-6,9,10a-trihydroxy-7-methoxy-3-methyl-
Reactant of Route 4
1H-Naphtho(2,3-c)pyran-5,10-dione, 3-ethoxy-3,4,4a,10a-tetrahydro-6,9,10a-trihydroxy-7-methoxy-3-methyl-
Reactant of Route 5
1H-Naphtho(2,3-c)pyran-5,10-dione, 3-ethoxy-3,4,4a,10a-tetrahydro-6,9,10a-trihydroxy-7-methoxy-3-methyl-
Reactant of Route 6
1H-Naphtho(2,3-c)pyran-5,10-dione, 3-ethoxy-3,4,4a,10a-tetrahydro-6,9,10a-trihydroxy-7-methoxy-3-methyl-

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